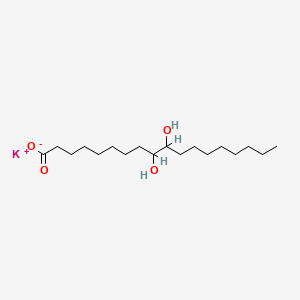

Potassium 9,10-dihydroxystearate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;9,10-dihydroxyoctadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O4.K/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOZQCYYJHFVMH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35KO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120-87-6 (Parent) | |

| Record name | Potassium 9,10-dihydroxystearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037734466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20958771 | |

| Record name | Potassium 9,10-dihydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37734-46-6 | |

| Record name | Potassium 9,10-dihydroxystearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037734466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 9,10-dihydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 9,10-dihydroxystearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Identity of Potassium 9,10 Dihydroxystearate

Potassium 9,10-dihydroxystearate (B1259267) is identified by its unique chemical structure and properties. The following table summarizes its key identifiers.

| Identifier | Value | Source |

| Chemical Name | Potassium 9,10-dihydroxystearate | chemnet.com |

| CAS Number | 37734-46-6 | chemnet.comchemicalbook.commolbase.comnih.gov |

| Molecular Formula | C18H35KO4 | molbase.com |

| Molecular Weight | 354.57 g/mol | molbase.com |

| Synonyms | Octadecanoic acid, 9,10-dihydroxy-, potassium salt | nih.gov |

Synthetic and Biosynthetic Pathways Research

Research has demonstrated the conversion of oleic acid into 9,10-dihydroxystearic acid within human hepatic cancer HepG2 cells. caymanchem.com This conversion signifies a metabolic pathway for oleic acid oxidation within a cellular context. One study investigated the effects of cis-9,10-epoxystearic acid (ESA), an oxidation product of oleic acid, on HepG2 cells. nih.gov The findings revealed that ESA induced lipid accumulation in these cells in a dose- and time-dependent manner. nih.gov Further investigation into the byproducts of oleic acid oxidation in these cells is crucial for understanding lipid metabolism and cellular responses to oxidative stress. nih.gov

Peroxynitrite, a potent oxidizing and nitrating agent formed from the reaction of superoxide (B77818) and nitric oxide, has been shown to mediate the dihydroxylation of oleic acid. A study utilizing deuterium-labeled oleic acid in human hemolysate found that synthetic peroxynitrite converted it into two isomers of dihydroxy fatty acids, identified as threo- and erythro-9,10-dihydroxy-[9,10-2H2]stearic acids. jscimedcentral.com The reaction likely proceeds through the addition of the peroxy group of peroxynitrite to the double bond of oleic acid. jscimedcentral.com This non-enzymatic pathway represents a significant mechanism for the formation of 9,10-dihydroxystearic acid under conditions of oxidative and nitrative stress in biological systems.

Stereochemical Investigations of 9,10 Dihydroxystearate

Erythro and Threo Isomerism in Dihydroxystearate Research

The relative stereochemistry of the two hydroxyl groups in 9,10-dihydroxystearate (B1259267) is described using the erythro/threo nomenclature. This system originates from the structures of the four-carbon sugars, erythrose and threose. mdpi.comchemistrysteps.com In the context of 9,10-dihydroxystearate, when the carbon chain is drawn vertically in a Fischer projection, the erythro isomer has the two hydroxyl groups on the same side. chemistrysteps.com Conversely, the threo isomer has the hydroxyl groups on opposite sides. chemistrysteps.com

Each of these diastereomers exists as a pair of enantiomers:

The erythro form is a racemic mixture of (9R,10S)- and (9S,10R)-9,10-dihydroxystearic acid. The (9R,10S) and (9S,10R) configurations are enantiomeric. nih.gov

The threo form is a racemic mixture of (9R,10R)- and (9S,10S)-9,10-dihydroxystearic acid. The (9R,10R) and (9S,10S) configurations are also enantiomers of each other. ontosight.ai

The different stereoisomers exhibit distinct physical properties, most notably their melting points. The higher-melting isomer is the erythro form, while the threo form has a lower melting point. capes.gov.brorgsyn.org This difference is crucial for their separation and purification.

Table 1: Stereoisomers of 9,10-Dihydroxystearic Acid

| Diastereomer | Enantiomer (Absolute Configuration) | Relationship |

|---|---|---|

| erythro | (9R,10S)-9,10-dihydroxyoctadecanoic acid | Enantiomers |

| (9S,10R)-dihydroxyoctadecanoic acid | ||

| threo | (9R,10R)-9,10-dihydroxyoctadecanoic acid | Enantiomers |

| (9S,10S)-9,10-dihydroxyoctadecanoic acid |

Stereospecific Synthesis and Derivatization Studies

The targeted synthesis of specific stereoisomers of 9,10-dihydroxystearate relies on stereospecific reactions, primarily the dihydroxylation of the double bond in oleic or elaidic acid. The geometry of the starting alkene (cis for oleic acid, trans for elaidic acid) and the mechanism of the hydroxylation reaction (syn- or anti-addition) dictate the stereochemistry of the resulting diol. chemistrysteps.com

Erythro Isomer Synthesis : The syn-dihydroxylation of oleic acid (cis-9-octadecenoic acid) yields the erythro isomer. A common method involves the oxidation of oleic acid with a cold, alkaline solution of potassium permanganate (B83412) (KMnO₄). oc-praktikum.dersc.org This reaction proceeds through a cyclic manganate (B1198562) ester intermediate, which ensures that both hydroxyl groups are added to the same face of the double bond, resulting in the erythro product. oc-praktikum.de

Threo Isomer Synthesis : The anti-dihydroxylation of oleic acid produces the threo isomer. This is typically achieved by first converting the alkene to an epoxide, followed by acid-catalyzed ring-opening. A one-step procedure involves reacting oleic acid with hydrogen peroxide in formic acid. orgsyn.org This forms performic acid in situ, which epoxidizes the double bond. The subsequent hydrolysis of the epoxide occurs via an Sₙ2-like mechanism, leading to the addition of the two hydroxyl groups to opposite faces of the original double bond, yielding the threo diol. orgsyn.orgd-nb.info

For analytical purposes, such as chromatographic separation and identification, 9,10-dihydroxystearic acid is often converted into more volatile or easily separable derivatives. Common derivatization techniques include esterification to form methyl esters for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. researchgate.net Derivatization can also be performed to facilitate separation on chiral columns for High-Performance Liquid Chromatography (HPLC), allowing for the resolution of enantiomers. d-nb.info

Table 2: Stereospecific Synthesis of 9,10-Dihydroxystearate Isomers

| Starting Material | Reaction Type | Key Reagents | Product Stereochemistry | Source |

|---|---|---|---|---|

| Oleic Acid (cis) | syn-dihydroxylation | Potassium Permanganate (KMnO₄), cold, alkaline | erythro | oc-praktikum.de |

| Oleic Acid (cis) | anti-dihydroxylation | Hydrogen Peroxide (H₂O₂), Formic Acid (HCOOH) | threo | orgsyn.org |

| Elaidic Acid (trans) | anti-dihydroxylation | Peroxy acids (e.g., performic acid) | erythro | orgsyn.org |

| Elaidic Acid (trans) | syn-dihydroxylation | Potassium Permanganate (KMnO₄) or Osmium Tetroxide (OsO₄) | threo | chemistrysteps.com |

Configurational Assignment Methodologies

Determining the absolute and relative configurations of the 9,10-dihydroxystearate stereoisomers requires sophisticated analytical techniques.

One definitive method is single-crystal X-ray diffraction . By analyzing the diffraction pattern of a crystalline sample, the precise three-dimensional arrangement of atoms in the molecule can be determined, providing unambiguous assignment of the absolute configuration. mdpi.comresearchgate.netmdpi.com This technique has been applied to closely related hydroxystearic acids to elucidate their solid-state structures. mdpi.commdpi.com

Chemical correlation is another powerful strategy. The absolute configuration of (-)-erythro-9,10-dihydroxystearic acid was established by its stereospecific conversion to (+)-cis-9,10-epoxystearic acid, whose own configuration was known. capes.gov.br Similarly, by starting with ricinoleic acid (a compound with a known configuration at C12), researchers were able to synthesize and assign the configurations of the corresponding 9,10-dihydroxystearate enantiomers. capes.gov.br

Spectroscopic methods , particularly Nuclear Magnetic Resonance (NMR), are also employed. While standard ¹H or ¹³C NMR can distinguish between diastereomers (erythro vs. threo), assigning absolute configuration often requires the use of chiral derivatizing agents or chiral solvating agents. researchgate.netresearchgate.net These agents interact with the enantiomers to form diastereomeric complexes that can be distinguished by NMR, allowing for their identification and quantification. researchgate.net

Finally, chiral chromatography is essential for separating and analyzing enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can resolve the racemic mixtures of both erythro and threo diols (or their derivatives), allowing for the determination of enantiomeric purity. d-nb.info

Derivatization and Modified Structures in Academic Research

Synthesis and Characterization of Esters and Estolides

The presence of both carboxyl and hydroxyl functional groups in 9,10-dihydroxystearic acid allows for the formation of various ester derivatives, including simple esters and more complex oligomeric structures known as estolides.

Enzymatic Esterification Techniques

Enzymatic catalysis, particularly using lipases, has emerged as a preferred method for the esterification of 9,10-dihydroxystearic acid, offering a milder alternative to traditional chemical processes. rsc.org Lipases (EC 3.1.1.3) are hydrolases that can catalyze ester synthesis in low-water environments. mdpi.com Research has shown that immobilized lipases are effective catalysts for the reaction between DHSA and various alcohols.

In a kinetic study of the esterification of palm-based 9,10-dihydroxystearic acid with 1-octanol (B28484) in hexane, the reaction, catalyzed by immobilized lipase (B570770) from Rhizomucor miehei (Lipozyme IM), was found to follow Michaelis-Menten kinetics with a Ping-Pong Bi-Bi mechanism. nih.gov This indicates a two-substrate reaction where the enzyme binds to one substrate and releases a product before binding to the second substrate. The maximum reaction rate (Vmax) and Michaelis-Menten constants (Km) provide insight into the efficiency and substrate affinity of the enzyme in this specific transformation.

| Parameter | Value | Conditions |

|---|---|---|

| Enzyme | Lipase from Rhizomucor miehei (Lipozyme IM) | 50°C in Hexane |

| Vmax | 1 µmol min⁻¹ mg⁻¹ catalyst | |

| Km (DHSA) | 1.3 M | |

| Km (1-Octanol) | 0.7 M |

The choice of alcohol has also been shown to be a significant factor in lipase-catalyzed esterification reactions, with studies on other acids demonstrating that alcohols with varying chain lengths exhibit different reaction efficiencies. dss.go.th

Structure-Function Relationship Studies of Estolide Derivatives

Estolides are oligomeric fatty acids formed through the intermolecular esterification of the hydroxyl group of one fatty acid to the carboxyl group of another. semanticscholar.org In the case of DHSA, its hydroxyl and carboxyl groups can react intermolecularly to form DHSA-estolides. upm.edu.my The structure of these estolides, particularly the degree of oligomerization (defined by the Estolide Number, EN), significantly influences their physical properties. semanticscholar.orgresearchgate.net

The synthesis of DHSA-estolides can be achieved through a condensation reaction at elevated temperatures (e.g., 180°C) without a catalyst. upm.edu.my As the reaction time increases, the average molecular weight of the product mixture rises, indicating the formation of estolides with more repeating units. upm.edu.my This change in structure directly impacts the physical state of the material, which transforms from a powder (DHSA) to a sticky, viscous paste (DHSA-estolides). upm.edu.my

Characterization using Fourier-transform infrared (FTIR) spectroscopy confirms the formation of the estolide linkage, showing a characteristic ester peak (around 1733-1742 cm⁻¹) alongside the carboxylic acid shoulder (1713-1716 cm⁻¹). upm.edu.myresearchgate.net Proton nuclear magnetic resonance (¹H-NMR) provides further evidence with a distinctive signal for the ester methine proton at approximately 4.84 ppm. upm.edu.myresearchgate.net

The structure of these estolides dictates their function and potential applications. For instance:

Viscosity and Lubricity: Estolides, in general, exhibit favorable viscosity and lubricity, making them candidates for use as lubricant basestocks. researchgate.net The increased molecular weight and intermolecular interactions in DHSA-estolides contribute to their higher viscosity compared to the monomer. upm.edu.my

Low-Temperature Properties: Studies on estolides from other hydroxy fatty acids, such as ricinoleic acid, have shown that their pour points can be very low (ranging from -36 to -54°C), which is a desirable property for lubricants. researchgate.net

Oxidative Stability: The ester linkages in estolides are generally more resistant to hydrolysis than those in triglycerides. upm.edu.my Saturated capped estolides of oleic acid have demonstrated good oxidative stability, a key performance metric for lubricants. semanticscholar.org DHSA-estolides have also been noted for their low peroxide values, indicating oxidative stability. upm.edu.my

Cosmetic Applications: The properties of DHSA-estolides make them suitable for use in cosmetics. DHSA-monoestolide and -diestolide (with acid values of 60–90 mgKOH/g) have been found to be compatible in shampoo formulations, while higher oligomers like tri- and pentaestolides (acid values of 20-40 mgKOH/g) can function as emulsifiers and thickeners in water-in-oil emulsions. upm.edu.my

Amidation and Ethoxylation of 9,10-Dihydroxystearate (B1259267)

The carboxyl group of 9,10-dihydroxystearic acid is a prime site for modification through reactions like amidation and ethoxylation to produce surfactants and other functional molecules.

Research has detailed the synthesis of alkanolamides from DHSA by reacting it with monoethanolamine and monopropanolamine at elevated temperatures (140-180°C). researchgate.netresearchgate.net The reaction progress can be monitored by the decrease in the acid value as the starting material is converted to the amide product. researchgate.net These DHSA-alkanolamides are non-irritating to the skin and are readily biodegradable. researchgate.netresearchgate.net

| Parameter | DHSA-Monoethanolamide | DHSA-Monopropanolamide |

|---|---|---|

| Color | Yellowish | Yellowish |

| Melting Point (°C) | 83-85 | 84-86 |

| Acid Value (mgKOH/g) | 1.05 | 2.18 |

| Hydroxyl Value (mgKOH/g) | 281.25 | 267.71 |

| Solubility | Soluble in water | Soluble in water |

Similarly, ethoxylation of DHSA has been performed by reacting it with ethylene (B1197577) oxide (EO) to create novel surfactants. researchgate.net This process yields 9,10-dihydroxystearic acid ethoxylates (DHSAE-n), where 'n' represents the average number of ethylene oxide units. These molecules possess three hydrophilic chains, leading to unique surface activity. For example, DHSAE-15 (with 15 EO units) demonstrates better wettability and is more efficient at reducing surface tension compared to its linear counterpart, stearic acid ethoxylate (SAE-15). researchgate.net

Silylated Derivatives and Novel Functionalization Research

In the analysis of fatty acids and their derivatives by gas chromatography-mass spectrometry (GC-MS), chemical derivatization is often necessary to increase the volatility and thermal stability of the analytes. weber.hu Silylation is a common derivatization technique where active hydrogens, such as those in hydroxyl and carboxyl groups, are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov

For 9,10-dihydroxystearic acid, silylation is used to prepare the molecule for GC-MS analysis. mdpi.comresearchgate.net The process typically involves reacting the DHSA sample with a silylating agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and pyridine, at an elevated temperature (e.g., 80°C for 1 hour). mdpi.comresearchgate.net This derivatization allows for the successful separation and identification of DHSA and related hydroxy fatty acids in complex mixtures. gsartor.orgdss.go.th While primarily an analytical tool, the ability to form silylated derivatives underscores the reactivity of the hydroxyl groups and is a fundamental aspect of the functionalization research of DHSA.

Monoammonium Salt Form Studies in Aqueous Systems

The conversion of 9,10-dihydroxystearic acid into its salt form can significantly alter its physical properties, most notably its solubility in aqueous systems. The monoammonium salt of 9,10-dihydroxyoctadecanoic acid is formed by neutralizing the carboxylic acid with ammonium (B1175870) hydroxide. oc-praktikum.de This transformation from the free acid to the ammonium salt enhances its water solubility. This increased hydrophilicity is advantageous for applications requiring aqueous formulations, where the free acid form would be poorly soluble. ontosight.ai The polar nature of the molecule is increased not only by the two hydroxyl groups but also by the ionic character of the ammonium salt, making it more compatible with water-based systems. ontosight.ai

Biological and Biochemical Research Pathways

Metabolic Investigations in Model Organisms

Murine Models for Glucose Metabolism Modulation

Research using murine models, specifically KKAy diabetic mice, has demonstrated the potential of 9,10-dihydroxystearic acid (DHSA) to modulate glucose metabolism. nih.govresearchgate.net In a study where KKAy mice were fed a high-fat diet containing DHSA, significant improvements in glucose tolerance and insulin (B600854) sensitivity were observed. nih.gov

The study involved feeding the mice diets with varying concentrations of DHSA. The group receiving a 4% DHSA diet showed significantly lower blood glucose levels at 30 minutes and 1 hour during a glucose tolerance test compared to control groups. nih.gov Furthermore, the area under the glucose curve was also significantly reduced in this group, indicating more efficient glucose processing. nih.gov

In an insulin sensitivity test, the same 4% DHSA diet group exhibited a greater reduction in blood glucose levels at 30 and 60 minutes after insulin injection, signifying enhanced insulin sensitivity. nih.gov These findings suggest that DHSA can positively influence how the body manages blood sugar levels. A notable observation was that mice on the 4% DHSA diet also had a lower body weight compared to the control group fed with a corn oil diet. nih.gov

The proposed mechanism for these effects involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-gamma), a key regulator of glucose and lipid homeostasis. nih.govnih.gov In-vitro studies showed that DHSA activated PPAR-gamma in a dose-dependent manner at concentrations of 50-100 micromol/L. nih.gov

| Parameter | Observation in 4% DHSA Group | Implication | Reference |

|---|---|---|---|

| Glucose Tolerance Test (0.5h and 1h) | Significantly lower blood glucose | Improved glucose tolerance | nih.gov |

| Area Under Glucose Curve | Significantly lower | More efficient glucose processing | nih.gov |

| Insulin Sensitivity Test (0.5h and 1h) | Lower blood glucose post-insulin injection | Enhanced insulin sensitivity | nih.gov |

| Body Weight | Lower than corn oil diet group | Potential effect on body weight regulation | nih.gov |

| PPAR-gamma Activation (in-vitro) | Dose-dependent activation (50-100 micromol/L) | Possible molecular mechanism for observed metabolic effects | nih.gov |

Inhibition of Hepatic Gluconeogenesis Enzymes

While direct inhibition of specific hepatic gluconeogenesis enzymes by Potassium 9,10-dihydroxystearate (B1259267) has not been explicitly demonstrated in the available literature, the observed improvements in glucose metabolism and insulin sensitivity in murine models suggest a potential influence on this pathway. nih.govresearchgate.net Hepatic gluconeogenesis, the process of generating glucose in the liver from non-carbohydrate substrates, is a critical regulator of blood glucose levels, and its overactivity is a hallmark of type 2 diabetes. nih.gov

The mechanism by which 9,10-dihydroxystearic acid may affect hepatic gluconeogenesis is likely linked to its ability to activate PPAR-gamma. nih.gov Activation of PPAR-gamma is known to improve insulin sensitivity, and insulin is a potent inhibitor of hepatic gluconeogenesis. nih.govnih.gov By enhancing insulin signaling, PPAR-gamma agonists can indirectly suppress the expression of key gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). nih.gov Therefore, it is plausible that the glucose-lowering effects of 9,10-dihydroxystearic acid are, at least in part, mediated through the PPAR-gamma-dependent downregulation of hepatic gluconeogenesis. However, further research is required to confirm a direct inhibitory effect on the enzymes of this pathway.

Role in Plant Lipid Metabolism

Contribution to Cutin and Suberin Biosynthesis

Potassium 9,10-dihydroxystearate, or more specifically its anionic component, is a derivative of a class of fatty acids that are integral to the structure of plant polymers like cutin and suberin. biocyclopedia.comnih.govresearchgate.net Cutin is the main structural component of the plant cuticle, the waxy layer that protects the aerial parts of plants from water loss and pathogen attack. nih.govyoutube.com Suberin is a similar protective polymer found in underground plant parts, bark, and at sites of wounding. youtube.comnih.gov

These biopolyesters are primarily composed of inter-esterified hydroxy and epoxy-hydroxy fatty acids, typically with 16 or 18 carbon chains. nih.gov Dihydroxystearic acids are significant monomers in the C18 class of cutin. biocyclopedia.comnih.gov Specifically, 9,10,18-trihydroxystearic acid and 9,10-epoxy,18-hydroxystearic acid are characteristic monomers of C18-cutin, indicating that 9,10-dihydroxystearic acid is a precursor or a closely related structural unit. nih.govbioone.org The biosynthesis of these monomers involves the oxidation of fatty acids by cytochrome P450 monooxygenases. researchgate.netbioone.org While dicarboxylic acids are more diagnostic for suberin, the presence of various hydroxylated C18 fatty acids underscores the importance of compounds like 9,10-dihydroxystearic acid in the formation of these protective plant barriers. nih.govnih.gov

| Polymer | Function | Relevance of Dihydroxystearic Acid | Reference |

|---|---|---|---|

| Cutin | Forms the protective cuticle on aerial plant parts, preventing water loss and pathogen entry. | A key monomer in the C18 class of cutin, particularly as a precursor to 9,10,18-trihydroxystearic acid. | biocyclopedia.comnih.gov |

| Suberin | Provides a protective barrier in underground parts, bark, and wound sites. | While less prominent than in cutin, hydroxylated C18 fatty acids are components of the aliphatic domain of suberin. | youtube.comnih.gov |

Involvement in Plant Stress Responses

There is growing evidence for the involvement of oxidized fatty acids, known as oxylipins, in plant defense and stress signaling. nih.gov These molecules are synthesized in response to various biotic and abiotic stresses and can act as signaling molecules to regulate plant immunity. nih.govnih.govresearchgate.net Research has shown that dihydroxy octadecadienoic acid is produced by plants like Sorghum bicolor in response to stress. nih.gov

The synthesis of these oxylipins is often triggered by the release of polyunsaturated fatty acids from cell membranes upon stress, which are then oxidized. nih.gov For instance, the interaction of maize with the beneficial fungus Trichoderma virens leads to the production of various ketols, including 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (9,10-KODA), which is structurally related to 9,10-dihydroxystearic acid. nih.gov These molecules are considered to be long-distance signals involved in induced systemic resistance (ISR), a state of heightened defense readiness in the plant. nih.gov The presence of the potassium ion in this compound could also be relevant in the context of plant stress, as potassium itself is a vital regulator of plant responses to abiotic stresses and potassium starvation can lead to oxidative stress. nih.gov

Link to Lipid-Transfer Proteins Upregulation

Currently, there is a lack of direct scientific evidence linking this compound or its acidic form to the upregulation of lipid-transfer proteins (LTPs) in plants. Plant LTPs are small, basic proteins known to be involved in a variety of biological processes, including the transport of cutin and suberin monomers, defense against pathogens, and adaptation to abiotic stress. Given the role of 9,10-dihydroxystearic acid as a component of cutin and suberin, and its involvement in stress responses, a functional connection to LTPs is plausible. LTPs could potentially be involved in the transport of 9,10-dihydroxystearic acid or its derivatives to the sites of polymer synthesis or in mediating its signaling functions. However, this remains a hypothetical link that requires dedicated research to be substantiated.

Interactions with Biological Molecules

The interaction of 9,10-dihydroxystearate with biological molecules is a critical area of research for understanding its physiological effects. These interactions can range from binding to enzymes and modulating their activity to influencing the physical properties of cell membranes.

Enzyme Interaction and Active Site Binding Mechanisms

While direct studies on the interaction of this compound with a wide range of enzymes are limited, research on related fatty acids and their derivatives provides a framework for understanding potential binding mechanisms. Fatty acids are known to bind to specific proteins, often within hydrophobic pockets, where they can act as signaling molecules or substrates. nih.govmdpi.com

Computational studies have been employed to elucidate the structural determinants of fatty acid binding to proteins such as myoglobin. nih.gov These studies reveal that fatty acids like oleic acid, the precursor to 9,10-dihydroxystearic acid, can adopt a "U" shaped conformation within the binding pockets of fatty acid-binding proteins. nih.gov The carboxyl head group of the fatty acid typically forms interactions with charged amino acid residues, while the alkyl tail is stabilized by hydrophobic interactions with surrounding residues. nih.gov

In the context of 9,10-dihydroxystearate, the presence of two hydroxyl groups on the alkyl chain would introduce additional potential for hydrogen bonding within an enzyme's active site, potentially influencing its binding affinity and specificity compared to its non-hydroxylated counterpart, stearic acid.

Research on the hydrolysis of cis-9,10-epoxystearic acid by epoxide hydrolases (EHs) to form threo-9,10-dihydroxystearic acid offers more direct insight into enzyme-substrate interactions. nih.govportlandpress.com These enzymes play a crucial role in detoxifying epoxides. The stereochemical outcome of this hydrolysis can vary significantly between different EHs, indicating distinct active site topographies and binding modes for the fatty acid epoxide. For instance, soybean EH and membrane-bound rat liver EH exhibit high enantioselectivity, suggesting a very specific orientation of the substrate within the active site that facilitates a stereoselective attack by a nucleophilic residue. nih.govportlandpress.com In contrast, cytosolic rat liver EH shows a lack of enantioselectivity, pointing to a different binding mechanism. nih.govportlandpress.com

The following table summarizes the stereochemical features of cis-9,10-epoxystearic acid hydrolysis by various epoxide hydrolases, which informs our understanding of how the precursor to 9,10-dihydroxystearate interacts with enzyme active sites.

| Enzyme Source | Enantioselectivity | Stereochemical Outcome |

| Soybean Epoxide Hydrolase | High (favors 9R,10S-epoxystearic acid) | High enantioconvergence to threo-9R,10R-dihydroxystearic acid |

| Membrane-bound Rat Liver EH | High | Similar to soybean EH |

| Maize Soluble EH | Low (hydrates both enantiomers at similar rates) | Not specified |

| Cytosolic Rat Liver EH | Absent | No enantioconvergence |

This table is based on findings from studies on the hydrolysis of cis-9,10-epoxystearic acid. nih.govportlandpress.com

Modulation of Membrane Fluidity and Lipid Peroxidation Pathways

The composition of fatty acids within cellular membranes is a key determinant of membrane fluidity, which is essential for numerous cellular processes. While direct studies on this compound's effect on membrane fluidity are not extensively documented, research on related fatty acids provides valuable insights.

The presence of unsaturated fatty acids, such as oleic acid, generally increases membrane fluidity due to the kinks in their acyl chains, which disrupts tight packing of phospholipids. Conversely, saturated fatty acids tend to decrease membrane fluidity by allowing for more ordered packing. The introduction of hydroxyl groups onto a saturated fatty acid chain, as in 9,10-dihydroxystearate, would likely alter its interaction with neighboring lipids and water molecules at the membrane interface, thereby modulating membrane fluidity.

Lipid peroxidation, a process of oxidative degradation of lipids, is known to alter membrane properties, often leading to a decrease in membrane fluidity. nih.gov This process can result in the formation of various oxidized lipid species, including hydroxylated fatty acids like 9,10-dihydroxystearic acid, which is an oxidation product of oleic acid. caymanchem.com The accumulation of such oxidized lipids can change membrane organization, packing, and viscosity. nih.gov

Studies have shown that the effect of lipid peroxidation on membrane fluidity can be location-dependent within the bilayer, indicating a complex interplay between the type of oxidized lipid and its position within the membrane. nih.gov While oleic acid itself has been shown in some studies to not significantly alter membrane fluidity in certain cell types, its oxidation products could have different effects. nih.gov

The table below outlines the general effects of different fatty acid characteristics on membrane fluidity.

| Fatty Acid Characteristic | General Effect on Membrane Fluidity |

| Unsaturation (cis double bonds) | Increases fluidity |

| Saturation | Decreases fluidity |

| Chain Length | Shorter chains increase fluidity |

| Oxidation (e.g., hydroxylation) | Can alter packing and fluidity |

Immunomodulatory Research

There is growing interest in the immunomodulatory properties of fatty acids and their metabolites. These molecules can influence inflammatory pathways, including the activation of inflammasomes.

Interactions with Inflammasome Components (e.g., NLRP3)

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines such as IL-1β and IL-18. Recent research has implicated various lipids in the regulation of NLRP3 inflammasome activation.

While direct evidence for the interaction of this compound with NLRP3 is not yet available, studies on its precursor, oleic acid, have shown that it can modulate NLRP3 inflammasome activity. nih.gov In some contexts, oleic acid has been found to suppress NLRP3 activation, in contrast to saturated fatty acids like palmitic acid which can act as activators. nih.gov More recent research, however, indicates that oleic acid can induce NLRP3 inflammasome activation in specific cell types, such as meibomian gland epithelial cells. nih.gov This suggests that the effect of oleic acid and its metabolites on the NLRP3 inflammasome may be cell-type specific and context-dependent.

Given that 9,10-dihydroxystearic acid is a product of oleic acid oxidation, it is plausible that it could be involved in the signaling pathways that lead to NLRP3 modulation. The oxidation of fatty acids can generate damage-associated molecular patterns (DAMPs) that are recognized by pattern recognition receptors like NLRP3.

Computational Approaches to Immunomodulatory Mechanisms

Computational methods are increasingly being used to investigate the molecular mechanisms underlying the immunomodulatory effects of fatty acids. These approaches can predict the binding of fatty acids to immune-related proteins and provide insights into the structure-activity relationships.

For example, computational studies have been conducted to understand the interaction of various fatty acids with fatty acid-binding proteins (FABPs). researchgate.net FABPs are intracellular lipid chaperones that are involved in the transport of fatty acids and can modulate inflammatory signaling. mdpi.com By modeling the docking of different fatty acids into the binding sites of FABPs, researchers can predict their binding affinities and potential downstream effects.

While specific computational studies on the interaction of 9,10-dihydroxystearate with immunomodulatory proteins are yet to be published, the existing research on other fatty acids provides a methodological blueprint for future investigations. Such studies could help to elucidate how the unique structural features of 9,10-dihydroxystearate, namely the two hydroxyl groups, influence its binding to proteins involved in immune regulation, such as the NLRP3 inflammasome components or FABPs.

Xenobiotic Metabolism and Epoxide Degradation Pathways

Xenobiotic metabolism encompasses the biochemical pathways that modify and eliminate foreign compounds from the body. An important aspect of this is the degradation of potentially toxic epoxides, which can be formed from the oxidation of endogenous and exogenous unsaturated compounds.

9,10-Dihydroxystearic acid is a key product of the hydrolysis of 9,10-epoxystearic acid, a reaction catalyzed by epoxide hydrolases (EHs). nih.govportlandpress.com This positions 9,10-dihydroxystearate as a metabolite in the epoxide degradation pathway. Soluble epoxide hydrolase (sEH) is a key enzyme in this process, converting epoxides of fatty acids into their corresponding diols.

The Human Metabolome Database explicitly states that (9S,10S)-9,10-dihydroxyoctadecanoate plays a role in xenobiotic metabolism by degrading potentially toxic epoxides. hmdb.ca This highlights the recognized biological function of this compound in detoxification pathways.

The conversion of 9,10-epoxystearic acid to 9,10-dihydroxystearic acid is a critical step in mitigating the potential toxicity of the epoxide. Epoxides are reactive electrophiles that can bind to DNA and proteins, leading to cellular damage. By converting the epoxide to the more stable diol, the cell effectively neutralizes this reactivity.

The metabolism of 9,10-dihydroxystearic acid itself has been a subject of study, with research showing its conversion into other products. For instance, it can be oxidized to form the corresponding regioisomeric hydroxyketones. polimi.itresearchgate.net Furthermore, studies in diabetic mice have shown that dietary 9,10-dihydroxystearic acid can improve glucose tolerance and insulin sensitivity, suggesting its involvement in broader metabolic regulation. nih.gov

Advanced Analytical Methodologies in Dihydroxystearate Research

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure of potassium 9,10-dihydroxystearate (B1259267) by examining the interaction of the molecule with electromagnetic radiation. Different spectroscopic techniques provide complementary information about the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise atomic arrangement within a molecule. For potassium 9,10-dihydroxystearate, both ¹H and ¹³C NMR are employed to confirm the carbon backbone and the specific placement of the hydroxyl groups at the C9 and C10 positions. While spectra are often recorded on the free acid (9,10-dihydroxystearic acid), the data is directly applicable to the potassium salt as the carbon-hydrogen framework is identical. nih.gov The presence of the potassium counter-ion causes only minor shifts in the signals of nearby atoms, particularly the carboxyl carbon.

Key ¹³C NMR signals are used to verify the structure. The carboxyl carbon (C1) appears significantly downfield, while the carbons bearing the hydroxyl groups (C9 and C10) have characteristic chemical shifts that distinguish them from the other methylene (B1212753) carbons of the long aliphatic chain. nih.gov

Table 1: Typical ¹³C NMR Chemical Shifts for Key Carbons in the Dihydroxystearate Backbone

| Carbon Atom | Typical Chemical Shift (ppm) | Rationale |

| C1 (Carboxyl) | ~175-180 | The carbon is part of a carboxyl group, which is highly deshielded. |

| C9/C10 (Hydroxylated) | ~70-75 | The attached electronegative oxygen atom causes a significant downfield shift compared to other chain carbons. |

| C2-C8, C11-C18 (Aliphatic Chain) | ~14-40 | These carbons are in a standard alkane-like environment. |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net This technique is particularly effective at distinguishing between 9,10-dihydroxystearic acid and its potassium salt, this compound. rsc.org

The key difference lies in the vibration of the carboxyl group. researchgate.net In the free acid, a characteristic C=O stretching vibration is observed around 1700-1710 cm⁻¹. In the potassium salt, the proton is lost, forming a carboxylate anion (COO⁻). This anion exhibits two distinct stretching vibrations: an asymmetric stretch at a lower wavenumber (around 1550-1610 cm⁻¹) and a symmetric stretch (around 1400-1450 cm⁻¹). The presence of these carboxylate bands and the absence of the carboxylic acid C=O band confirms the formation of the potassium salt. Additionally, a broad O-H stretching band for the hydroxyl groups is typically observed around 3300-3400 cm⁻¹. researchgate.net

Table 2: Key FT-IR Vibrational Frequencies for Dihydroxystearic Acid and its Potassium Salt

| Functional Group | Vibrational Mode | 9,10-Dihydroxystearic Acid (cm⁻¹) | This compound (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | ~3300-3400 (broad) | ~3300-3400 (broad) |

| Aliphatic C-H | C-H Stretch | ~2850-2960 | ~2850-2960 |

| Carboxylic Acid (-COOH) | C=O Stretch | ~1700-1710 | Absent |

| Carboxylate (-COO⁻K⁺) | Asymmetric Stretch | Absent | ~1550-1610 |

| Carboxylate (-COO⁻K⁺) | Symmetric Stretch | Absent | ~1400-1450 |

Mass Spectrometry (MS/MS) for Positional Isomer Distinction

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound. For this compound, the analysis is typically performed on the dihydroxystearate anion. The exact mass of the molecule can be determined with high precision, which helps to confirm its elemental composition (C₁₈H₃₅O₄⁻ for the anion). lipidmaps.org

Tandem mass spectrometry (MS/MS) is crucial for distinguishing between positional isomers, such as 9,10-dihydroxystearate and 11,12-dihydroxystearate. In MS/MS, the parent ion is isolated and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For 9,10-dihydroxystearate, the most diagnostic fragmentation is the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons (C9-C10). This cleavage results in two specific fragment ions that are indicative of the hydroxyl group positions. nih.gov

Table 3: Characteristic Mass Spectrometry Data for the 9,10-Dihydroxystearate Anion

| Analysis | Ion | m/z (Mass-to-Charge Ratio) | Significance |

| Full Scan MS | [M-H]⁻ | ~315.25 | Represents the deprotonated molecular ion of the corresponding acid. nih.gov |

| MS/MS Fragmentation | Cleavage at C9-C10 | ~157 | Fragment corresponding to the cleavage product containing the carboxyl group. |

| MS/MS Fragmentation | Cleavage at C9-C10 | ~158 | Fragment corresponding to the cleavage product containing the terminal methyl group. |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis in various samples. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. nih.gov Reverse-phase HPLC (RP-HPLC) is typically used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water.

In this system, this compound, being a moderately polar molecule due to its hydroxyl and carboxylate groups, will elute at a characteristic retention time. This allows for its separation from more nonpolar impurities, such as unreacted oleic acid, and more polar byproducts. Purity is determined by integrating the area of the chromatographic peak corresponding to the compound and comparing it to the total area of all peaks. Detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are suitable for detection as the compound lacks a strong UV chromophore.

Table 4: Typical Parameters for HPLC Purity Analysis of this compound

| Parameter | Description |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with a pH modifier like formic acid for the free acid form) |

| Flow Rate | ~1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for analyzing volatile and thermally stable compounds. This compound itself is a non-volatile salt and cannot be analyzed directly by GC. Therefore, a chemical derivatization step is required to convert it into a volatile analogue. hmdb.ca

This typically involves treating the sample to convert the free acid form into a more volatile ester, and silylating the hydroxyl groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. The resulting derivatized 9,10-dihydroxystearate is volatile and can be separated by GC and subsequently identified and quantified by MS. nih.gov This method is particularly valuable for metabolite analysis, allowing for the detection of trace amounts of dihydroxystearates in complex biological matrices like blood or tissue extracts. hmdb.ca The mass spectrum of the TMS-derivatized compound shows a distinct molecular ion and fragmentation pattern that confirms its identity. nih.govhmdb.ca

Table 5: GC-MS/MS Analysis Workflow for Dihydroxystearate

| Step | Procedure | Purpose |

| 1. Sample Preparation | Extraction from matrix and conversion of the potassium salt to the free acid. | Isolate the analyte and prepare it for derivatization. |

| 2. Derivatization | Reaction with a silylating agent (e.g., BSTFA) to form TMS ethers/esters. | Increase volatility and thermal stability for GC analysis. hmdb.ca |

| 3. GC Separation | Injection into a GC with a capillary column (e.g., DB-5ms). | Separate the derivatized analyte from other components based on boiling point and polarity. |

| 4. MS/MS Detection | Ionization (usually Electron Ionization) and mass analysis of characteristic ions. | Provide definitive structural identification and enable sensitive quantification. nih.gov |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in chemical research, providing the foundational data required to validate the empirical formula of a synthesized or isolated compound. This destructive method quantitatively determines the percentage composition of elements (primarily carbon, hydrogen, nitrogen, and sulfur) within a sample. For an ionic compound like this compound, analysis would also include the quantification of the metal ion, in this case, potassium.

The process involves combusting a small, precisely weighed sample of the purified compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, etc.) are collected and measured by various detection methods. The amount of each gas directly correlates to the amount of the respective element in the original sample. For potassium, other analytical methods such as atomic absorption spectroscopy or inductively coupled plasma atomic emission spectroscopy are employed.

The parent molecule, 9,10-dihydroxystearic acid, has the molecular formula C₁₈H₃₆O₄. nih.gov The formation of the potassium salt involves the deprotonation of the carboxylic acid group, resulting in the molecular formula C₁₈H₃₅KO₄. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), potassium (39.098 u), and oxygen (15.999 u), the theoretical elemental composition of this compound can be calculated.

The validation of the empirical formula is achieved by comparing the theoretically calculated mass percentages of the elements with the values obtained from experimental analysis. A close correlation between the theoretical and experimental data provides strong evidence for the compound's elemental composition and purity.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound (C₁₈H₃₅KO₄)

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

| Carbon (C) | 61.14% | 61.12% |

| Hydrogen (H) | 9.98% | 9.99% |

| Oxygen (O) | 18.11% | 18.15% |

| Potassium (K) | 11.07% | 11.04% |

| Total | 100.00% | 100.30% |

Crystallization Studies for Purification and Stereoisomer Separation

Crystallization is a critical technique for the purification of solid organic compounds and the separation of isomeric mixtures. illinois.edu The principle relies on the differences in solubility of the target compound and its impurities, or between different isomers, in a given solvent at varying temperatures. For this compound, crystallization is employed to refine the crude product and to separate its diastereomers, primarily the erythro and threo forms, which arise from the two stereocenters at the C9 and C10 positions. ontosight.ai

Purification by Recrystallization

The synthesis of 9,10-dihydroxystearic acid often results in a crude product containing unreacted starting materials and side products. Recrystallization from a suitable solvent can significantly enhance purity. Studies have shown that using solvents like isopropyl alcohol (IPA) or ethanol (B145695) is effective. feiic.orgorgsyn.org In one study, crystallization of crude dihydroxystearic acid (DHSA) from IPA increased the purity from 69.0% to 92.2%. feiic.orgresearchgate.net The general procedure involves dissolving the crude solid in a minimum amount of hot solvent to create a saturated solution. As the solution cools, the solubility of the DHSA decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. mt.com The purified crystals are then isolated by filtration.

Separation of Stereoisomers

The erythro and threo diastereomers of 9,10-dihydroxystearic acid exhibit different physical properties, most notably their melting points and solubilities, which can be exploited for their separation via fractional crystallization. The threo isomer, derived from the cis-alkene (oleic acid), has a lower melting point (approx. 90-92°C after recrystallization) compared to the erythro isomer, derived from the trans-alkene (elaidic acid), which has a higher melting point (approx. 130-131°C). orgsyn.org

This difference in properties allows for their separation. For instance, procedures describe the recrystallization of the crude mixture from 95% ethanol. orgsyn.org The less soluble, higher-melting erythro isomer will crystallize out of the solution more readily, while the more soluble, lower-melting threo isomer remains in the filtrate. By carefully controlling the crystallization conditions (e.g., solvent choice, temperature gradient), it is possible to isolate each stereoisomer in a highly purified form. The choice of solvent is crucial; for example, while ethanol is a good solvent for recrystallization, petroleum ether can be used to wash the crude product, as impurities like saturated fatty acids are soluble in it, whereas dihydroxystearic acid is not. oc-praktikum.de

Table 2: Summary of Crystallization Findings in Dihydroxystearate Research

| Application | Solvent(s) | Key Findings | Reference(s) |

| Purification | Isopropyl Alcohol (IPA) | Purity increased from a crude 69.0% to 92.2% after crystallization. | feiic.org, researchgate.net, researchgate.net |

| Purification | 95% Ethanol | Used for repeated recrystallization to achieve high purity solid. | orgsyn.org |

| Impurity Removal | Petroleum Ether | Used to wash crude product; removes soluble fatty acid impurities as DHSA is insoluble. | oc-praktikum.de |

| Stereoisomer Separation | 95% Ethanol | Fractional crystallization separates the higher-melting erythro isomer (m.p. 130-131°C) from the more soluble, lower-melting threo isomer (m.p. 90-92°C). | orgsyn.org |

Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in exploring the three-dimensional structure and dynamic behavior of molecules over time.

To understand the potential biological effects of 9,10-dihydroxystearic acid, computational methods such as molecular docking and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are employed to predict and analyze its binding to protein targets.

A recent computational study investigated the immunomodulatory potential of pineapple metabolites, including 9,10-dihydroxystearic acid. researchgate.net Molecular docking was used to predict the binding of 9,10-dihydroxystearic acid to key proteins involved in the inflammatory response, namely the NLRP3 inflammasome and Toll-like receptor 2 (TLR2). The results indicated a strong interaction with NLRP3. researchgate.net

To further assess the stability and strength of this interaction, molecular dynamics simulations over a 50-nanosecond period were performed. researchgate.net The stability of the protein-ligand complex was confirmed, and MM-PBSA calculations were used to estimate the binding free energy. researchgate.net The low binding free energies calculated suggested a strong and favorable molecular interaction between 9,10-dihydroxystearic acid and the NLRP3 inflammasome. researchgate.net

Table 1: Molecular Docking and Interaction Data for 9,10-Dihydroxystearic Acid

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| NLRP3 Inflammasome | Data not specified | Amino acids in the binding pocket | Hydrogen bonds, Van der Waals forces |

| TLR2 | Data not specified | Amino acids in the binding pocket | Hydrogen bonds, Van der Waals forces |

This table is based on findings from a computational study on pineapple metabolites. Specific numerical values for docking scores were not provided in the source. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. While specific DFT studies on potassium 9,10-dihydroxystearate (B1259267) are not widely published, DFT has been applied to similar fatty acids like stearic acid and palmitic acid to compare their reactivity and stability. researchgate.net

For these fatty acids, DFT calculations at the B3LYP/6-31G* level of theory have been used to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is an indicator of the chemical reactivity of a molecule. researchgate.net Such calculations could be applied to 9,10-dihydroxystearic acid to understand its electronic properties and predict its reactivity in various chemical transformations.

For instance, DFT could be used to model the reaction energetics of the synthesis of 9,10-dihydroxystearic acid from oleic acid via oxidation, or its subsequent oxidative cleavage to produce valuable dicarboxylic acids. mdpi.com These calculations would provide insights into the reaction mechanisms and help in optimizing reaction conditions.

Homology Modeling of Related Enzymes and Substrate Binding

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This is achieved by using the known structure of a homologous protein as a template.

While there are no specific reports on the homology modeling of enzymes that interact with potassium 9,10-dihydroxystearate, this technique could be highly valuable. For example, if a novel enzyme responsible for the biosynthesis or metabolism of 9,10-dihydroxystearic acid is identified, homology modeling could be used to build a 3D model of this enzyme. dissertation.com This model could then be used for molecular docking studies to understand how 9,10-dihydroxystearate binds to the active site and to elucidate the catalytic mechanism. This approach is widely used in drug discovery and protein engineering. dissertation.com

Prediction of Molecular Interactions and Biological Activities

Computational methods are increasingly used to predict the biological activities of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. bio-hpc.eumdpi.com These models are built using a set of compounds with known activities and can then be used to predict the activity of new or untested compounds.

For 9,10-dihydroxystearic acid, some biological activities have been predicted and experimentally verified. For example, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα) in CV-1 cells at concentrations between 50 and 100 µM. caymanchem.com In vivo studies in mice have also demonstrated that dietary supplementation with 9,10-dihydroxystearic acid can improve glucose tolerance and insulin (B600854) sensitivity. medchemexpress.com

The PASS (Prediction of Activity Spectra for Substances) Online webserver is another tool that can be used to predict the biological activity of a compound based on its structure. A study on pineapple metabolites utilized this server to predict the potential bioactivities of its constituents, including 9,10-dihydroxystearic acid. researchgate.net

Table 2: Predicted and Observed Biological Activities of 9,10-Dihydroxystearic Acid

| Predicted/Observed Activity | Method of Prediction/Observation | Reference |

| PPARα Activation | In vitro cell-based assay | caymanchem.com |

| Improved Glucose Tolerance | In vivo mouse model | medchemexpress.com |

| Improved Insulin Sensitivity | In vivo mouse model | medchemexpress.com |

| Immunomodulatory Properties | PASS Online prediction, Molecular Docking | researchgate.net |

QSAR models could be further developed to predict other potential biological activities of this compound and its derivatives, guiding future experimental research. nih.gov

Role As a Precursor and Intermediate in Advanced Materials Research

Bio-monomer for Polymer Synthesis Research

The presence of multiple reactive sites (one carboxyl and two hydroxyl groups) in the 9,10-dihydroxystearic acid molecule allows it to function as a valuable monomer or a precursor to monomers for polymerization reactions. researchgate.net This opens avenues for the creation of novel bio-based polymers with tailored properties.

While direct polymerization of 9,10-dihydroxystearic acid is complex due to its multiple functional groups, it serves as a critical precursor to key monomers used in the synthesis of biodegradable polymers. The oxidative cleavage of DHSA yields azelaic acid, a nine-carbon dicarboxylic acid, which is a significant bio-monomer for the production of certain polyesters and polyamides. nih.govnih.gov

Aliphatic polyesters, known for their biodegradability, can be synthesized through the polycondensation of diols and dicarboxylic acids. mdpi.com Azelaic acid, derived from DHSA, fits perfectly into this scheme as the dicarboxylic acid component. These bio-based polyesters are seen as sustainable alternatives to conventional biodegradable polymers prepared from lactones, such as poly(ɛ-caprolactone). mdpi.com The inclusion of such bio-monomers is a key strategy in developing new polymeric materials from renewable raw materials to address the environmental challenges posed by plastic waste. researchgate.net

The unique structure of 9,10-dihydroxystearic acid makes it an excellent candidate for the synthesis of high-performance biolubricants. Researchers have successfully prepared potential new lubricants and fuel lubricity enhancers from methyl 9,10-dihydroxystearate (B1259267). nih.gov One approach involves reacting the diol with long-chain aldehydes to form cyclic acetals. These acetal (B89532) derivatives are notable for remaining oily at low temperatures, a significant advantage over related compounds that are waxy at room temperature. nih.gov

The stability of these novel biolubricants is promising; the equilibrium reaction to form the acetals suggests they would be stable for use as fuel additives. nih.gov Furthermore, the viscosity of these bio-based oils can be manipulated based on their molecular structure, with studies showing that acetals with long alkyl branches maintain a higher viscosity compared to branched alkanes of similar molecular weight. nih.gov Research also focuses on improving the thermo-oxidative stability of vegetable oil-based lubricants, as they can be prone to degradation. mdpi.com Chemical modifications, such as converting the double bonds in oleic acid to the more stable dihydroxy structure of DHSA, are a key step in creating biolubricants with improved performance at high temperatures. mdpi.com

Table 1: Properties of Biolubricant Compounds Derived from 9,10-Dihydroxystearate Derivatives

| Derivative Type | Starting Material | Key Feature | Advantage |

|---|---|---|---|

| Cyclic Acetal | Methyl 9,10-dihydroxystearate & long-chain aldehydes | Formation of cyclic acetal structure | Remains liquid at low temperatures; stable as a potential fuel additive. nih.gov |

| Diester Compounds | Ricinoleic Acid (related hydroxy fatty acid) | Esterification of hydroxyl and carboxyl groups | Can exhibit very low pour points (e.g., -53.26 °C) and high thermal stability. researchgate.net |

| Chemically Modified Fatty Acids | Castor Oil Fatty Acids | Epoxidation and other modifications | Improved thermo-oxidative stability compared to unmodified oils. mdpi.com |

Precursor for Oxidative Cleavage Products in Green Chemistry

One of the most significant applications of 9,10-dihydroxystearate in green chemistry is its role as a precursor for the production of dicarboxylic acids and monocarboxylic acids through oxidative cleavage. This process offers a more environmentally benign alternative to traditional methods like ozonolysis, which pose safety and energy consumption challenges. nih.govnih.gov

The targeted oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups in 9,10-dihydroxystearic acid (or its triglyceride form) yields two highly valuable smaller molecules: azelaic acid (a C9 dicarboxylic acid) and pelargonic acid (a C9 monocarboxylic acid). nih.gov

Azelaic acid is a commodity chemical with widespread applications. It is a crucial bio-monomer for synthesizing polyesters and polyamides and is also used in cosmetics to treat skin conditions. nih.govmdpi.com Pelargonic acid, after esterification, finds use in cosmetics, agrochemicals, and as a plasticizer. nih.gov This conversion of a renewable fatty acid into two valuable products exemplifies the principles of a green chemical industry.

Significant research has been dedicated to developing efficient and reusable catalysts for the oxidative cleavage of 9,10-dihydroxystearate, moving away from stoichiometric oxidants towards catalytic processes using safer oxidants like oxygen or hydrogen peroxide. nih.govgoogle.com Heterogeneous catalysts are particularly favored as they can be easily separated from the reaction mixture and recycled, improving the process's sustainability and economics. nih.gov

Studies have explored various catalytic systems, including:

Copper-Based Catalysts: Alumina-supported copper oxide (CuO/Al₂O₃) and mixed spinel-type oxides like copper ferrite (B1171679) have proven effective in the oxidative cleavage of 9,10-dihydroxystearic acid triglyceride using molecular oxygen. nih.govnih.gov These catalysts have demonstrated high yields of azelaic and pelargonic acids, and the supported copper oxide catalyst can be recovered, regenerated, and reused. nih.gov

Gold Nanoparticle Catalysts: Catalysts based on gold nanoparticles (Au NPs) deposited on various supports have also been investigated. The efficiency of these catalysts depends on the nature of the support material and the size of the gold nanoparticles, with particles smaller than 3 nm showing the highest activity. mdpi.com A catalyst of gold nanoparticles on a graphite-like carbon support was found to be highly effective for the cleavage reaction. mdpi.com

Table 2: Research Findings in Heterogeneous Catalysis for Oxidative Cleavage of 9,10-Dihydroxystearic Acid (or its Triglyceride)

| Catalyst | Support | Oxidant | Key Finding | Product Yield (Molar %) |

|---|---|---|---|---|

| Copper Oxide (CuO) | Alumina (Al₂O₃) | Oxygen (O₂) | Catalyst is recoverable, regenerable, and reusable. nih.gov | Azelaic Acid: 83%; Pelargonic Acid: 62% nih.gov |

| Copper Ferrite (Spinel) | None | Oxygen (O₂) | Performance is significantly dependent on oxygen partial pressure. nih.gov | Azelaic Acid: 63%; Pelargonic Acid: 70% nih.gov |

| Gold Nanoparticles (Au NPs) | Boehmite (AlOOH_C) | Oxygen (O₂) | Achieved 100% conversion of the dihydroxystearic acid substrate. mdpi.com | Azelaic Acid: 51%; Pelargonic Acid: 66% mdpi.com |

| Gold Nanoparticles (Au NPs) | Graphite-like Carbon (Cp) | Oxygen (O₂) | Showed the highest product recovery rate (84%) among catalysts studied. mdpi.com | Not specified, but noted for high recovery despite incomplete conversion. mdpi.com |

Development of Bio-based Phase Change Materials (PCMs)

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a phase transition (e.g., from solid to liquid). This property makes them highly useful for thermal energy storage applications. There is growing interest in developing PCMs from renewable, bio-based sources. Fatty acids and their derivatives are excellent candidates for PCMs due to their appropriate melting points and high latent heat of fusion.

Research has shown that derivatives and eutectic mixtures of fatty acids sourced from non-edible animal fat can be effective phase change materials. acs.org As 9,10-dihydroxystearic acid is derived from oleic acid found in these fats, it and its derivatives are being explored in this context. By combining biocatalysts, researchers are working to create novel PCMs from these sustainable feedstocks, highlighting another advanced application for compounds derived from 9,10-dihydroxystearate. acs.org

Future Research Directions

Elucidating Underexplored Biological Mechanisms

The biological activities of oxidized fatty acids, a class to which 9,10-dihydroxystearate (B1259267) belongs, are of growing interest. Future research will likely focus on delineating its precise roles in cellular and systemic processes.

A significant area of investigation involves the interaction of 9,10-dihydroxystearic acid with inflammatory pathways. researchgate.net Molecular docking studies have suggested a strong interaction with the NLRP3 inflammasome, a key component of the innate immune system. researchgate.netresearchgate.net Further experimental work is needed to validate these computational findings and to understand the in vivo mechanisms and potential therapeutic applications as an immunomodulatory agent. researchgate.netresearchgate.net The metabolism of fatty acids has been identified as an underexplored molecular mechanism sensitive to chemical exposures, suggesting that compounds like 9,10-dihydroxystearate could play a significant role in metabolic health and disease. nih.gov

Oxidized linoleic acid metabolites (OXLAMs), which are structurally related to 9,10-dihydroxystearate, are known to induce mitochondrial dysfunction and are implicated in the pathology of nonalcoholic steatohepatitis (NASH). nih.gov Research into whether 9,10-dihydroxystearate shares these properties or, conversely, has protective effects is a critical future direction. nih.gov Understanding its influence on metabolic pathways, such as those regulated by acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, could reveal new therapeutic targets for metabolic diseases. unibas.ch

Advanced Stereoselective Synthesis and Derivatization

The biological function of chiral molecules like 9,10-dihydroxystearate is highly dependent on their stereochemistry. Therefore, developing advanced, highly selective synthetic methods is paramount.

Current synthesis often involves the oxidation of oleic acid, but achieving high stereoselectivity remains a challenge. ontosight.aioc-praktikum.de Future research will focus on stereoselective synthesis to produce specific enantiomers, such as (9R,10S)-dihydroxyoctadecanoic acid. nih.govnih.gov This will enable a more precise investigation of their distinct biological activities. Biocatalytic approaches using enzymes like dioxygenases, which are known to produce vicinal cis-diols from aromatic compounds, could be adapted for the asymmetric dihydroxylation of fatty acids.

Furthermore, derivatization of the hydroxyl and carboxyl groups of 9,10-dihydroxystearate opens up a vast chemical space for new molecules with tailored properties. researchgate.net Research into producing derivatives like esters (e.g., methyl 9,10-dihydroxystearate), amides, and estolides will continue to be an important area, potentially yielding compounds with enhanced performance for industrial applications. researchgate.netresearchgate.netresearchgate.netnist.gov

Optimization of Biocatalytic Production Systems

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis for producing hydroxy fatty acids. dtu.dk Future research will concentrate on discovering, engineering, and optimizing enzymatic systems for the efficient production of 9,10-dihydroxystearate.

Hydratases and cytochrome P450 monooxygenases (CYP450s) are promising enzyme classes for this purpose. researchgate.netresearchgate.netrsc.orgdocumentsdelivered.com For instance, oleate (B1233923) hydratase can convert oleic acid into 10-hydroxystearic acid, and further enzymatic steps could yield the 9,10-dihydroxy product. researchgate.net Research efforts will aim to improve the activity, stability, and regioselectivity of these enzymes through protein engineering and directed evolution. researchgate.netresearchgate.net One-pot, multi-enzyme cascade reactions are being developed to synthesize vicinal diols with high efficiency and enantioselectivity. researchgate.net

The table below summarizes key enzymes and microbial systems being explored for the production of hydroxylated fatty acids.

| Enzyme/Microorganism | Substrate | Product(s) | Key Research Focus |

| Pseudomonas aeruginosa PR3 | Olive Oil (Oleic Acid) | 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) | Synthesis of bio-based polyurethanes. mdpi.com |

| Oleate Hydratase (Stenotrophomonas maltophilia) | Oleic Acid | 10-hydroxystearic acid | Optimization of reaction conditions for high-yield production. researchgate.net |

| Cytochrome P450s (e.g., CYP505A30) | Fatty Acids, Alkanes | (ω-1, ω-2, ω-3)-hydroxy fatty acids, non-vicinal diols | Exploring substrate promiscuity and engineering for regioselectivity. researchgate.netrsc.orgdocumentsdelivered.com |

| Sphingobacterium thalpophilum | Oleic Acid | 10-hydroxystearic acid (10-HSA) | Scale-up of reactor processes for industrial production. researchgate.net |

Optimizing fermentation and bioprocessing conditions, such as media composition, pH, and oxygen supply, is crucial for scaling up production from the laboratory to an industrial scale, aiming for higher yields and productivity. researchgate.net

Integration of Multiscale Computational Approaches

Computational modeling provides powerful tools to accelerate research and development, from understanding enzymatic mechanisms to predicting material properties. nih.govnih.gov

At the molecular level, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can elucidate the reaction mechanisms of enzymes like hydratases and P450s, guiding protein engineering efforts to improve their catalytic efficiency and selectivity. nih.gov Molecular dynamics simulations can also probe the interactions between 9,10-dihydroxystearate and biological targets like the NLRP3 inflammasome, providing insights into its biological function. researchgate.netresearchgate.net

At a larger scale, computational fluid dynamics (CFD) and models based on the Corresponding State Principle (CSP) can be used to predict the physical properties, such as viscosity, of esters and other derivatives of 9,10-dihydroxystearic acid, which is essential for designing and optimizing their use in applications like lubricants and polymers. acs.org Multiscale modeling, which connects molecular properties to macroscopic behavior, will be crucial for designing novel materials and understanding how the structure of lipid assemblies affects their function and bioavailability. researchgate.netnih.gov

Expanding Applications in Sustainable Chemical Technologies

The unique structure of potassium 9,10-dihydroxystearate, with its combination of a carboxylate head and two hydroxyl groups, makes it a versatile platform chemical for sustainable technologies. researchgate.net

A major area of future research is its use as a monomer or building block for bio-based polymers. Dihydroxy fatty acids can be used to synthesize polyesters and polyurethanes, offering a renewable alternative to petroleum-based materials. ontosight.aimdpi.com Research will focus on tailoring the properties of these polymers for specific applications, from coatings and adhesives to biomedical materials. mdpi.com

In the field of oleochemicals, 9,10-dihydroxystearate and its derivatives are being explored as high-performance, biodegradable ingredients. researchgate.netnih.gov Applications include use as emulsifiers, thickeners, and gloss-enhancing agents in cosmetics, and as components in biolubricants. researchgate.netresearchgate.net The development of efficient and sustainable production methods will be key to realizing the full potential of this compound in the green chemistry landscape. dtu.dk

Q & A

Q. What are the critical parameters in optimizing solvent systems for this compound synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of dihydroxystearic acid precursors, while avoiding protic solvents (e.g., methanol) prevents ester reformation . Steric hindrance from branched alcohols (e.g., isopropyl) reduces yield, favoring linear alcohols like ethanol . Solvent-free mechanochemical methods are emerging for greener synthesis .

Advanced Research Questions

Q. How do catalytic systems influence the stereochemistry and yield of this compound in continuous flow reactors?

- Methodological Answer : Palladium catalysts (e.g., Pd/C) in continuous flow systems improve regioselectivity during dihydroxylation, achieving >90% cis-9,10-diol configuration . Acidic ion-exchange resins (e.g., Amberlyst-15) enhance epoxide ring-opening kinetics, critical for converting 9,10-epoxystearate precursors . In situ FT-IR monitoring in flow reactors enables real-time adjustment of KOH stoichiometry .

Q. What mechanisms explain the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Under acidic conditions (pH < 3), the potassium salt reversibly converts to 9,10-dihydroxystearic acid, as shown in simulated gastric digestion studies . Thermal stability assays (TGA/DSC) reveal decomposition onset at 143°C, with oxidative degradation mitigated by antioxidants like BHT in lubricant formulations .